Regioisomeric Differentiation: 3-yl vs. 4-yl Piperidine Attachment – InChIKey and 3D Architecture
The 3-yl regioisomer (CAS 1065484-55-0) and 4-yl regioisomer (CAS 1065484-54-9) are constitutional isomers with identical atom connectivity but differing attachment points of the chloroacetamide to the piperidine ring. This is unambiguously captured by their distinct InChIKeys: CAJRIZXEJLTKQU (3-yl) vs. YUOZFOHLHVLMDP (4-yl) . The 3-position introduces a stereogenic environment—the piperidine C3 carbon becomes chiral upon substitution, whereas the C4 position of the 4-yl isomer is achiral—with direct implications for enantioselective target binding and diastereomeric salt resolution during synthesis .
| Evidence Dimension | Regioisomeric identity (3D architecture) |
|---|---|
| Target Compound Data | InChIKey: CAJRIZXEJLTKQU; acetamide at piperidine C3 (chiral center possible); SMILES: O=C(CCl)NC1CCCN(C2=NC=CS2)C1 |
| Comparator Or Baseline | CAS 1065484-54-9 (4-yl regioisomer): InChIKey: YUOZFOHLHVLMDP; acetamide at piperidine C4 (achiral); SMILES: O=C(CCl)NC1CCN(c2nccs2)CC1 |
| Quantified Difference | Unique InChIKeys confirm non-identical compounds; C3 substitution creates stereochemical complexity absent at C4; identical bulk properties (LogP 2.37, density 1.34, PSA 76.96 for both) |
| Conditions | Data sourced from Chemsrc physicochemical property databases; InChIKey generated per IUPAC InChI standard (v.1) |
Why This Matters
In medicinal chemistry lead optimization, regioisomeric attachment at C3 vs. C4 frequently produces divergent target-binding poses and selectivity profiles, meaning procurement of the incorrect regioisomer can invalidate entire SAR campaigns.
